Cas no 463930-25-8 (Bay 55-9837)
Bay 55-9837 structure
Product Name:Bay 55-9837
Numero CAS:463930-25-8
MF:C167H270N52O46
MW:3742.25153589249
CID:2089510
PubChem ID:72941824
Update Time:2025-06-15
Bay 55-9837 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bay 55-9837
- UNII-SQD60KZ8RJ
- BAY-55-9837
- His-ser-asp-ala-val-phe-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-val-ala-ala-lys-lys-tyr-leu-gln-ser-ile-lys-asp-lys-arg-tyr-NH2
- DA-50957
- 463930-25-8
- G13694
- PD079349
- SQD60KZ8RJ
- AKOS024457254
-
- Inchi: 1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1
- Chiave InChI: NHMJBXFCQMBYCP-ZBLLYJRDSA-N
- Sorrisi: O=C([C@H]([C@@H](C)CC)NC([C@H](CO)NC([C@H](CCC(N)=O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](C)NC([C@H](C(C)C)NC([C@H](CCC(N)=O)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CCCNC(=N)N)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CC(N)=O)NC([C@H](CC(=O)O)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CC(=O)O)NC([C@H](CO)NC([C@H](CC1=CNC=N1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CC1C=CC(=CC=1)O)=O)CCCNC(=N)N)=O)CCCCN)=O)=O)CCCCN
Proprietà calcolate
- Massa esatta: 3740.04000
- Massa monoisotopica: 3740.0386793g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 60
- Conta accettatore di obbligazioni idrogeno: 56
- Conta atomi pesanti: 265
- Conta legami ruotabili: 132
- Complessità: 8680
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 34
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -16.7
- Superficie polare topologica: 1680Ų
Proprietà sperimentali
- PSA: 1675.16000
- LogP: 5.32170
Bay 55-9837 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11574-1mg |
Bay 55-9837 |
463930-25-8 | 98% | 1mg |
¥5545.00 | 2023-09-09 | |
| TargetMol Chemicals | TP2071-1 mg |
Bay 55-9837 |
463930-25-8 | 98% | 1mg |
¥ 3,740 | 2023-07-11 | |
| TargetMol Chemicals | TP2071-1mg |
Bay 55-9837 |
463930-25-8 | 1mg |
¥ 8430 | 2024-07-20 | ||
| A2B Chem LLC | AG28105-1mg |
BAY 55-9837 |
463930-25-8 | 99% | 1mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AG28105-5mg |
BAY 55-9837 |
463930-25-8 | 99% | 5mg |
$985.00 | 2024-04-20 | |
| A2B Chem LLC | AG28105-10mg |
BAY 55-9837 |
463930-25-8 | 99% | 10mg |
$1585.00 | 2024-04-20 |
Bay 55-9837 Letteratura correlata
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
463930-25-8 (Bay 55-9837) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti